Niphatoxin C

CAS No.:

Cat. No.: VC1951959

Molecular Formula: C36H50N3+

Molecular Weight: 524.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H50N3+ |

|---|---|

| Molecular Weight | 524.8 g/mol |

| IUPAC Name | 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium |

| Standard InChI | InChI=1S/C36H50N3/c1(3-6-10-14-21-34-24-18-27-37-31-34)2-4-9-13-17-29-39-30-20-26-36(33-39)23-16-12-8-5-7-11-15-22-35-25-19-28-38-32-35/h2,4,12,16,18-20,24-28,30-33H,1,3,5-11,13-15,17,21-23,29H2/q+1/b4-2-,16-12- |

| Standard InChI Key | QMKWJZIROZRKOP-JXSNUWOOSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)CCCCCC/C=C\CCCC[N+]2=CC=CC(=C2)C/C=C\CCCCCCC3=CN=CC=C3 |

| Canonical SMILES | C1=CC(=CN=C1)CCCCCCC=CCCCC[N+]2=CC=CC(=C2)CC=CCCCCCCC3=CN=CC=C3 |

Introduction

Chemical Structure and Properties

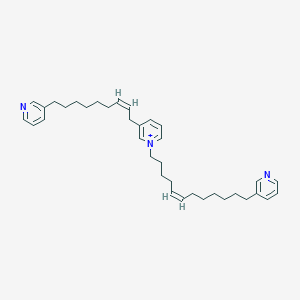

Niphatoxin C belongs to the 3-alkylpyridinium class of alkaloids with the IUPAC name 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium. This compound was first isolated and structurally characterized using 1- and 2-D NMR spectroscopy during investigations aimed at discovering P2X7 receptor antagonists .

Physicochemical Properties

The comprehensive physicochemical profile of Niphatoxin C provides insights into its potential pharmacokinetic behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 524.4 |

| Volume | 610.85 |

| LogP | 7.449 |

| LogD | 4.754 |

| LogS | -1.808 |

| Number of Rotatable Bonds | 21 |

| TPSA (Topological Polar Surface Area) | 29.66 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 0 |

| Number of Rings | 3 |

| QED Drug-Likeness Score | 0.079 |

| Synthetic Accessibility Score | 2.995 |

| Fsp3 | 0.472 |

Chemical Structure Details

Niphatoxin C features a tripyridine skeleton with long alkyl chains connecting the pyridine rings. The molecular structure includes:

-

Three pyridine rings, one of which is positively charged (pyridinium)

-

Two unsaturated Z-configuration double bonds

-

Long aliphatic chains that create a flexible molecular architecture

-

SMILES notation: C(/C=CCCCC[n+]1cccc(C/C=CCCCCCCc2cccnc2)c1)CCCCCc1cccnc1

The compound shows limited drug-likeness according to traditional pharmaceutical metrics, failing several common medicinal chemistry filters including Lipinski's Rule-of-5, Pfizer Rule, and GSK Rule .

Natural Source and Isolation

Marine Origin

Niphatoxin C has been isolated from multiple Callyspongia species collected from diverse geographical locations:

| Collection Location | Collection Period | Reference |

|---|---|---|

| Red Sea | Not specified | PMID[12762806] |

| Iriomote Island, Okinawa Prefecture, Japan | June 2009 | PMID[23855338] |

| New Guinea | Not specified | PMID[8158156] |

Isolation Process

The isolation of Niphatoxin C typically involves bioassay-guided fractionation of sponge extracts. The procedure generally includes:

-

Collection and preservation of marine sponge samples

-

Extraction with organic solvents

-

Chromatographic separation techniques

-

Structure elucidation using NMR spectroscopy and mass spectrometry

The compound was first reported in the Journal of Natural Products in 2007 by Buchanan et al., who described it as a new tripyridine alkaloid discovered during their search for P2X7 receptor antagonists .

Biological Activities

P2X7 Receptor Antagonism

Niphatoxin C demonstrates antagonistic activity against the P2X7 receptor, a trimeric ATP-gated ion channel that plays significant roles in inflammation, immunity, and cell death processes. Experimental data shows that it exhibits:

-

Moderate antagonistic effect (41% activity) against the human P2X7 receptor

-

Greater specificity for the P2X7 receptor compared to other P2X receptor subtypes

-

Potential for development as an anti-inflammatory agent based on this mechanism

Cytotoxicity Profile

The most notable biological activity of Niphatoxin C is its pronounced cytotoxicity against human monocytic cells:

| Cell Line | Effect | Value | Reference |

|---|---|---|---|

| THP-1 (human monocytic cells) | Activity (low concentration) | 0% | PMID[468259] |

| THP-1 (human monocytic cells) | Activity (medium concentration) | 99% | PMID[468259] |

| THP-1 (human monocytic cells) | Activity (high concentration) | 101% | PMID[468259] |

| THP-1 (human monocytic cells) | IC50 | 11,500 nM | PMID[468259] |

This cytotoxic profile is particularly relevant as THP-1 cells express the P2X7 receptor, suggesting a possible relationship between the compound's receptor antagonism and its cytotoxic effects .

Structural Relationships and Similar Compounds

Comparison with Related Marine Alkaloids

Niphatoxin C belongs to a broader family of pyridinium alkaloids found in marine sponges. Notable similarities exist with:

-

Other niphatoxins (A and B) from the same marine source

-

Stylissadines A and B from Stylissa flabellata, which also demonstrate P2X7 inhibitory activity with IC50 values of 0.7 μM and 1.8 μM, respectively

-

Various 3-alkylpyridinium compounds isolated from other marine sponges

Structure-Activity Relationships

The unique structural features of Niphatoxin C that contribute to its biological activities include:

-

The positively charged pyridinium ring, which likely contributes to membrane interactions

-

The long alkyl chains that provide lipophilicity and potential for membrane penetration

-

The specific spatial arrangement of the three pyridine rings

| Parameter | Value/Assessment | Implication |

|---|---|---|

| Human Intestinal Absorption | 0.063 | Poor oral bioavailability |

| Blood-Brain-Barrier Penetration | 0.049 | Limited CNS activity |

| Plasma Protein Binding | 97.37% | High binding may limit free drug concentration |

| CYP2D6 Inhibition | 0.998 | High potential for drug interactions |

| CYP3A4 Inhibition | 0.929 | High potential for drug interactions |

| hERG Blockers | 0.928 | Cardiac toxicity concerns |

| Skin Sensitization | 0.988 | Potential for allergic reactions |

| Respiratory Toxicity | 0.961 | Potential for respiratory adverse effects |

Research Applications

Despite limitations as a direct therapeutic candidate, Niphatoxin C has value in several research contexts:

-

As a chemical probe for studying P2X7 receptor biology

-

As a lead structure for developing more selective P2X7 antagonists with reduced toxicity

-

As a cytotoxic agent for understanding mechanisms of cell death in monocytic cells

-

As a template for synthetic chemistry efforts to create analogues with improved properties

Current Research Status and Future Directions

Research Gaps

Several aspects of Niphatoxin C remain to be fully elucidated:

-

Detailed mechanism of cytotoxicity beyond P2X7 receptor antagonism

-

Comprehensive structure-activity relationships through synthetic analogue studies

-

Potential effects on other cellular targets and pathways

-

Pharmacokinetic profile in animal models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume